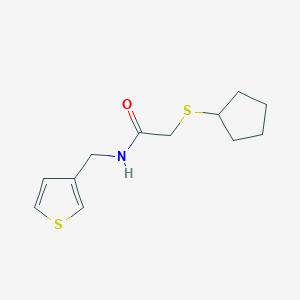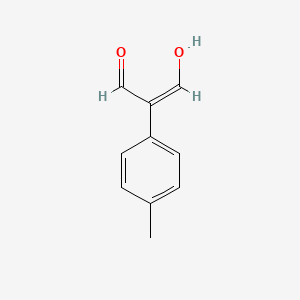
Oxime de 5-(2,5-dichlorophényl)-2-furfuraldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is a chemical compound characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and an N-hydroxymethanimine moiety
Applications De Recherche Scientifique
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine has several applications in scientific research:
Analyse Biochimique
Biochemical Properties
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase, with average affinities of -7.46 ± 0.14 and -6.70 ± 0.00 kcal/mol, respectively
Cellular Effects
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system . Additionally, its interactions with cholinesterase enzymes can lead to changes in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime involves its binding interactions with biomolecules and enzyme inhibition or activation. It binds to cholinesterase enzymes, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating cholinergic signaling. At higher doses, it can lead to toxic or adverse effects, such as respiratory irritation and skin corrosion . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its interaction with cholinesterase enzymes affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels and signaling pathways . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 5-(2,5-Dichlorophenyl)-2-furaldehyde oxime within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution patterns can affect its overall efficacy and potential side effects.
Subcellular Localization
5-(2,5-Dichlorophenyl)-2-furaldehyde oxime exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for understanding its precise biochemical effects and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the N-Hydroxymethanimine Moiety: This step involves the condensation of hydroxylamine with an aldehyde or ketone to form the N-hydroxymethanimine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce alcohol derivatives .
Mécanisme D'action
The mechanism of action of (E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound shares the furan ring structure but differs in its substituents.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and are used in different applications.
Uniqueness
(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine is unique due to its specific combination of a furan ring with a 2,5-dichlorophenyl group and an N-hydroxymethanimine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
(NE)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-1-3-10(13)9(5-7)11-4-2-8(16-11)6-14-15/h1-6,15H/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUJBVKIOISNY-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2520157.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2520159.png)
![Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)

![N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide](/img/structure/B2520165.png)

![2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2520167.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)
![N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2520170.png)
![N-(4-ETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2520171.png)
![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)
![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
